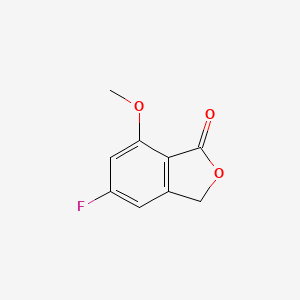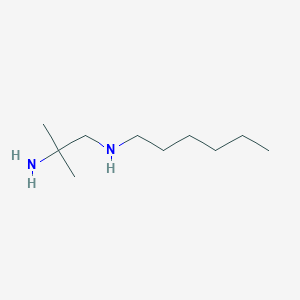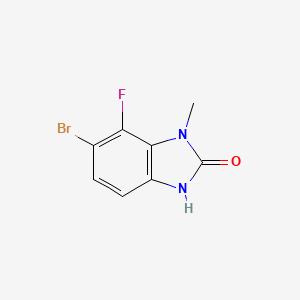![molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
9H-pyrido[3,4-b]indol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a naturally occurring β-carboline alkaloid. This compound is found in various plants and has been studied for its diverse biological activities. It is a derivative of β-carboline, which is a core structure in many naturally occurring alkaloids with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 9H-pyrido[3,4-b]indol-6-ol involves its interaction with various molecular targets and pathways. It acts on the central nervous system by modulating neurotransmitter levels and inhibiting enzymes such as monoamine oxidase . Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another β-carboline alkaloid with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Norharman: Exhibits neuroprotective and antidepressant effects.
Uniqueness
9H-pyrido[3,4-b]indol-6-ol is unique due to its specific hydroxyl group at the 6-position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other β-carboline alkaloids and influences its reactivity and interactions with molecular targets .
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H |
Clave InChI |
ZJFQROWBHQUHHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)






![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)

